molecular formula C17H13ClO2 B2360014 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one CAS No. 720674-71-5

3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one

Cat. No.: B2360014
CAS No.: 720674-71-5
M. Wt: 284.74
InChI Key: RGNMXSPMIDBLKW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one core substituted with a 4-chlorophenyl group at position 3 and methyl groups at positions 4 and 5. Coumarins and their derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name

3-(4-chlorophenyl)-4,6-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNMXSPMIDBLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345937
Record name 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720674-71-5
Record name 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2H-chromen-2-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(4-chlorophenyl)-4,6-dimethylchromen-2-one, we compare it with structurally related compounds, focusing on substituent effects, cytotoxic activity, and computational insights.

Structural and Functional Analogues

The following table summarizes key compounds and their properties:

Compound Name / Structure Substituents / Modifications Biological Activity (IC₅₀) Selectivity / Mechanism Reference
This compound 4-Cl-phenyl (C3), 4-CH₃, 6-CH₃ Not explicitly reported (inferred) Likely targets HSP90/TRAP1 pathways
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives Ester/hydrazide/amide modifications on propionic acid 0.12–0.81 mg/mL (HCT-116 colon cancer cells) Selective for cancer cells (HEK-293 normal cells unaffected)
Halogen-substituted chalcones (e.g., (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one) 3-Br-phenyl, 4-isopropylphenyl (chalcone backbone) 22.41–1,484.75 μg/mL (MCF-7 breast cancer cells) Bromine and bulky groups enhance potency
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 7-OCH₃, 4-CH₃ Not reported Methoxy group may improve solubility
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one 6-Cl, 8-Cl, 4-Cl-phenyl DFT-studied (electronic properties) Electron-withdrawing Cl groups stabilize π-system

Key Findings

Substituent Effects on Activity: Chlorophenyl vs. Bromophenyl: Bromine substitution in chalcones (e.g., compound 4 in ) resulted in lower IC₅₀ values (22.41 μg/mL) compared to chlorophenyl analogues (1,484.75 μg/mL), suggesting heavier halogens enhance cytotoxicity. Methyl vs. In contrast, methoxy substituents (e.g., 7-methoxy in ) may improve solubility but reduce metabolic stability.

Mechanistic Insights :

  • The ester derivatives in demonstrated selectivity for cancer cells via HSP90/TRAP1 pathways, with IC₅₀ values as low as 0.12 mg/mL. This suggests that functional group modifications (e.g., hydrazides, amides) fine-tune target specificity.
  • Chalcones in showed activity dependent on aryl group bulkiness; the 4-isopropylphenyl group in compound 4 enhanced steric interactions with cellular targets.

Computational Predictions: DFT studies on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one revealed that electron-withdrawing chlorine substituents stabilize the chromenone π-system, which may correlate with improved binding to redox-sensitive targets.

Biological Activity

3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromenone class, characterized by a chromen-2-one core structure with a 4-chlorophenyl group and two methyl groups at positions 4 and 6. Its molecular formula is C16H15ClO2C_{16}H_{15}ClO_2 with a molecular weight of approximately 288.75 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The compound's effectiveness against specific pathogens suggests potential applications in treating infections resistant to conventional antibiotics.

Anticancer Properties

The compound has demonstrated anticancer activity in several studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specifically, it may interact with enzymes involved in cell cycle regulation, leading to decreased tumor growth.

The biological effects of this compound are attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways involved in inflammation and cancer progression .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of various chromenone derivatives, including this compound. Results indicated significant activity against pathogenic fungi, suggesting its potential as a therapeutic agent for fungal infections .
  • In Vivo Studies : In animal models, the compound was tested for its ability to reduce tumor size and improve survival rates in cancer-bearing subjects. The findings supported its role as an effective anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism References
AntimicrobialEffective against various bacteria and fungiInhibition of microbial growth
AnticancerInduces apoptosis; reduces cell proliferationModulation of COX; activation of caspases
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory mediators

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